![molecular formula C18H20N3NaO3S B565878 雷贝拉唑钠盐-d3 CAS No. 1216494-11-9](/img/structure/B565878.png)
雷贝拉唑钠盐-d3
描述
Rabeprazole-d3 Sodium Salt is a stable isotope labelled analytical standard . It is a prodrug that turns into its active sulphenamide form in the acidic environment of the parietal cells . The molecular formula is C18H17D3N3NaO3S and the molecular weight is 384.44 .
Synthesis Analysis
Rabeprazole sodium is extremely unstable and degrades in acidic environments . A study aimed to develop immediate-release oral rabeprazole sodium tablets with rapid efficacy and gastric stability for the treatment of gastroesophageal reflux disease . The study applied the quality by design (QbD) approach to formulate and optimize an immediate-release dry-coated tablet containing rabeprazole sodium as an inner core with an outer sodium bicarbonate layer to stabilize the active pharmaceutical ingredient at gastric pH .Molecular Structure Analysis
The molecular formula of Rabeprazole-d3 Sodium Salt is C18H17D3N3NaO3S . The structure of Rabeprazole-d3 Sodium Salt is a substituted benzimidazole proton pump inhibitor .Chemical Reactions Analysis
Rabeprazole sodium is a proton pump inhibitor that irreversibly blocks H+ -ATPase and K+ -ATPase involved in the final stage of gastric acid secretion . It achieves this by passing through the parietal basement membrane and accumulating in the secretory canaliculus, where it becomes activated when the gastric acid pH is <4.0 . It is then converted to the sulfenamide form and covalently binds the cysteine group in the proton pump, thereby irreversibly inhibiting acid secretion .Physical And Chemical Properties Analysis
Rabeprazole-d3 Sodium Salt has a molecular weight of 384.44 . It is a neat product . The exact mass is 384.13113720 g/mol and the monoisotopic mass is 384.13113720 g/mol .科学研究应用
Gastrointestinal Disorders Treatment
Rabeprazole-d3 Sodium Salt is primarily used in the treatment of gastrointestinal disorders such as peptic ulcers, duodenal ulcers, and gastroesophageal reflux disease (GERD). It works by inhibiting the H+/K+ ATPase enzyme, effectively reducing gastric acid secretion .
Zollinger-Ellison Syndrome Management
This compound is also effective in managing Zollinger-Ellison syndrome, a condition characterized by excessive gastric acid production due to tumors .
Erosive Esophagitis Therapy
Rabeprazole-d3 Sodium Salt is utilized in the therapy for erosive esophagitis, providing relief from inflammation and erosion of the esophagus caused by stomach acid reflux .
Analytical Research
The deuterated form of Rabeprazole (Rabeprazole-d3) can be used in analytical research to study the pharmacokinetics and metabolic pathways of Rabeprazole with improved accuracy due to the heavier isotopes’ properties.
5. Quality by Design (QbD) in Pharmaceutical Development In pharmaceutical development, Rabeprazole-d3 can be used within a Quality by Design framework to optimize formulations, such as immediate-release tablets that require stability at gastric pH levels .
Nanotechnology Applications
Rabeprazole-d3 may be incorporated into nanotubes for controlled drug release characteristics, enhancing targeted delivery and efficacy .
作用机制
Target of Action
Rabeprazole-d3 Sodium Salt, commonly known as Rabeprazole, is a proton pump inhibitor . Its primary target is the H+/K+ ATPase enzyme system , also known as the proton pump , located at the secretory surface of the gastric parietal cells . This enzyme system plays a crucial role in the final stage of gastric acid secretion .
Mode of Action
Rabeprazole is a prodrug that transforms into its active sulphenamide form in the acidic environment of the parietal cells . It works by inhibiting the H+/K+ ATPase enzyme system . This inhibition suppresses both basal and stimulated gastric acid secretion in a dose-dependent manner . The pKa of Rabeprazole is around 5.0, meaning it doesn’t require a lot of acid to activate .
Biochemical Pathways
By inhibiting the H+/K+ ATPase enzyme system, Rabeprazole blocks the final step of gastric acid secretion . This action disrupts the biochemical pathway responsible for the production of gastric acid, thereby reducing the amount of acid produced in the stomach .
Pharmacokinetics
Rabeprazole is well absorbed orally, with a bioavailability of 52% . It is metabolized in the liver by the CYP2C19 and CYP3A4 enzymes . The metabolites include thioether carboxylic acid metabolite, thioether glucuronide metabolite, and sulfone metabolite . The elimination half-life of Rabeprazole is approximately 1 hour, and 90% of the drug is excreted via the kidneys as metabolites .
Result of Action
The inhibition of gastric acid secretion by Rabeprazole leads to a decrease in stomach acidity . This effect is beneficial for the treatment and prevention of conditions in which gastric acid directly worsens symptoms, such as duodenal and gastric ulcers . It also provides symptomatic relief in the setting of gastroesophageal reflux disease (GERD), a condition characterized by prolonged exposure to gastric acid in the esophagus .
Action Environment
Rabeprazole is extremely unstable and degrades in acidic environments . Therefore, it is typically manufactured and supplied in enteric-coated tablet form to protect it from the acidic environment of the stomach . The development of immediate-release tablets containing Rabeprazole as an inner core with an outer sodium bicarbonate layer has been explored to stabilize the active pharmaceutical ingredient at gastric pH .
安全和危害
Rabeprazole may cause serious side effects . It may cause severe stomach pain, diarrhea that is watery or bloody, sudden pain or trouble moving your hip, wrist, or back, seizure (convulsions), kidney problems, new or worsening symptoms of lupus, low magnesium, or signs of bleeding (if you also take warfarin) . Taking rabeprazole long-term may cause you to develop stomach growths called fundic gland polyps . If you use rabeprazole for longer than 3 years, you could develop a vitamin B-12 deficiency .
未来方向
Rabeprazole is used short-term to treat symptoms of gastroesophageal reflux disease (GERD) in adults and children who are at least 1 year old . It is also used in adults to promote healing of duodenal ulcers or erosive esophagitis (damage to your esophagus caused by stomach acid) . Rabeprazole may also be given with an antibiotic to prevent duodenal ulcer caused by infection with Helicobacter pylori (H. pylori) . It is not for immediate relief of heartburn symptoms .
属性
IUPAC Name |
sodium;2-[[3-methyl-4-[3-(trideuteriomethoxy)propoxy]pyridin-2-yl]methylsulfinyl]benzimidazol-1-ide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N3O3S.Na/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18;/h3-4,6-9H,5,10-12H2,1-2H3;/q-1;+1/i2D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCQSTCYZUOBHN-MUTAZJQDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3[N-]2)OCCCOC.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OCCCOC1=C(C(=NC=C1)CS(=O)C2=NC3=CC=CC=C3[N-]2)C.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N3NaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676128 | |
Record name | Sodium 2-[(3-methyl-4-{3-[(~2~H_3_)methyloxy]propoxy}pyridin-2-yl)methanesulfinyl]benzimidazol-1-ide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rabeprazole-d3 Sodium Salt | |
CAS RN |
1216494-11-9 | |
Record name | Sodium 2-[(3-methyl-4-{3-[(~2~H_3_)methyloxy]propoxy}pyridin-2-yl)methanesulfinyl]benzimidazol-1-ide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。